GSK2879552 is a small molecule compound developed as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases through its role in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate gene expression by inhibiting LSD1 activity. GSK2879552 has been evaluated in preclinical studies and is currently undergoing clinical trials aimed at assessing its efficacy and safety in humans .
The synthesis of GSK2879552 involves several key steps utilizing advanced organic chemistry techniques. Notably, directed evolution methods have been employed to engineer imine reductases, which facilitate the reductive amination processes essential for creating the compound. This method enhances the selectivity and efficiency of the synthesis, allowing for better yields of the desired enantiomer .
The synthetic route typically includes:
These methods ensure that the final product possesses high purity and specific stereochemistry vital for biological activity .
GSK2879552 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for LSD1. The precise three-dimensional conformation plays a crucial role in its inhibitory action.
X-ray crystallography studies have provided insights into how GSK2879552 fits into the active site of LSD1, revealing important details about its binding interactions .
GSK2879552 primarily acts through competitive inhibition of LSD1, preventing it from demethylating histones. This inhibition can lead to:
The mechanism of action for GSK2879552 involves:
Data from preclinical studies indicate that GSK2879552 effectively alters gene expression profiles related to tumor growth and survival pathways .
These properties are essential for determining formulation strategies for clinical use and understanding potential interactions within biological systems .
GSK2879552 is primarily investigated for its potential applications in cancer therapy due to its role as an LSD1 inhibitor. Specific areas of research include:
The ongoing clinical trials aim to establish GSK2879552's safety profile and therapeutic effectiveness in human subjects, potentially leading to new treatment options for patients with resistant forms of cancer .
Lysine-specific demethylase 1 (LSD1/KDM1A), the first identified histone demethylase, enzymatically removes mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). This activity positions LSD1 as a critical regulator of chromatin states: demethylation of H3K4me1/me2 represses transcription, while H3K9me1/me2 demethylation activates it [5] [9]. Beyond histone modification, LSD1 demethylates non-histone substrates (e.g., p53, DNMT1, STAT3), influencing their stability and function in cell cycle control and DNA methylation [4] [8].
LSD1 functions within multi-protein complexes (e.g., CoREST, NuRD), which determine its substrate specificity and genomic targeting. The CoREST complex, comprising LSD1, RCOR1, and HDAC1/2, facilitates nucleosome binding and enhances LSD1’s demethylase activity on H3K4. The Tower domain of LSD1 enables critical protein-protein interactions, while the SWIRM domain maintains structural integrity and participates in interactions with transcription factors like androgen receptor [5]. Non-catalytically, LSD1 acts as a scaffold protein. Its interaction with transcription factors GFI1 and GFI1B via their SNAG domains recruits repressor complexes (CoREST/HDACs) to silence genes governing myeloid differentiation and stem cell self-renewal [2] [6]. This dual functionality makes LSD1 a master regulator of oncogenic transcriptional programs.
Table 1: LSD1’s Functional Mechanisms in Oncogenesis
Mechanism Type | Molecular Targets/Partners | Biological Consequence |
---|---|---|
Enzymatic Activity | H3K4me1/me2 | Transcriptional repression |
H3K9me1/me2 | Transcriptional activation | |
p53, DNMT1, STAT3 | Altered stability & function of key regulators | |
Non-catalytic Scaffold | GFI1/GFI1B (via SNAG domain) | Recruitment of CoREST/HDAC complexes; silencing of differentiation genes |
CoREST, NuRD complexes | Context-dependent gene repression |
LSD1 is aberrantly overexpressed in diverse malignancies, correlating with advanced disease and poor prognosis. In hematological cancers, approximately 46.7% of AML patient samples exhibit elevated LSD1 levels compared to 6.7% in normal bone marrow [8] [9]. Its overexpression is particularly prominent in AML subtypes driven by MLL rearrangements or complex karyotypes, where it sustains leukemic stem cell (LSC) self-renewal and blocks differentiation [1] [6]. Mechanistically, LSD1 maintains LSC potential by repressing differentiation-associated genes (e.g., CD11b, CD86) through H3K4 demethylation and by stabilizing oncogenic transcription factor complexes [2] [9].
In solid tumors, LSD1 overexpression is documented in breast, prostate, lung, gastric, and bladder cancers. For example, in small cell lung cancer (SCLC), LSD1 overexpression collaborates with oncogenic drivers like ASCL1 to repress tumor suppressor genes and promote cell survival [3] [4]. The oncoprotein GSE1, stabilized by LSD1 in AML, is also overexpressed in breast and gastric cancers, where it enhances proliferation and invasion [2].
Table 2: LSD1 Overexpression Across Cancer Types
Cancer Type | Overexpression Frequency/Impact | Key Pathogenic Roles |
---|---|---|
Acute Myeloid Leukemia (AML) | ~46.7% of patient samples [8] | Blocks myeloid differentiation; maintains LSC self-renewal |
Small Cell Lung Cancer (SCLC) | High expression correlates with poor prognosis [3] | Represses tumor suppressors; promotes survival |
Breast Cancer | Elevated in aggressive subtypes | Promotes EMT, invasion, and metastasis |
Gastric Cancer | Associated with advanced stage | Stabilizes oncogenic GSE1 protein [2] |
The dependency of AML LSCs on LSD1, coupled with its role in enforcing a differentiation block, provides a compelling therapeutic rationale. Genetic knockdown or pharmacological inhibition of LSD1 in AML models:
While AML is a primary focus, LSD1 targeting holds promise in other cancers:
Table 3: Preclinical Efficacy of GSK2879552 in AML Models
Model System | Key Findings of GSK2879552 Treatment | Reference |
---|---|---|
AML Cell Lines (20 lines) | Potent growth inhibition (Avg. EC₅₀ = 137 ± 30 nM); maximal inhibition 62±5% at 10 days [1] | [1] |
Primary AML Patient Samples | Reduced blast colony formation in clonogenic assays | [1] |
Combination with ATRA | Synergistic induction of differentiation markers (CD11b), cytotoxicity, and caspase activation | [1] |
In vivo AML Models | Reduced tumor growth in MV-4-11 xenografts (LTM-1, a potent inhibitor) [7] | [7] |
GSK2879552 exemplifies the translational potential of targeting LSD1. As a potent, selective, irreversible inhibitor, it covalently binds the FAD cofactor within LSD1’s catalytic domain, effectively inhibiting its demethylase function [4] [5]. Although clinical development of GSK2879552 in AML was halted due to toxicity concerns and patient selection challenges [10], it paved the way for next-generation inhibitors (e.g., iadademstat, bomedemstat) currently in advanced clinical trials, particularly exploring combinations with hypomethylating agents or ATRA. The ongoing research underscores LSD1’s significance as an epigenetic target and the continued effort to leverage its inhibition therapeutically.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7